![molecular formula C18H26N2O3 B1601429 Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 693789-34-3](/img/structure/B1601429.png)
Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is a chemical compound with the CAS Number: 2126177-04-4 . It has a molecular weight of 318.42 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H26N2O3/c1-17(2,3)23-16(21)20-12-14-6-4-5-7-15(14)22-18(13-20)8-10-19-11-9-18/h4-7,19H,8-13H2,1-3H3 .Scientific Research Applications
Synthesis and Drug Discovery
A novel scaffold, "Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate", represents a key intermediate for the combinatorial synthesis of drug-like molecules. It has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone, demonstrating the potential for generating a diverse library of bioactive compounds (Willand et al., 2004). The significance of this research lies in the structural uniqueness of the scaffold, which could lead to the discovery of new therapeutic agents with novel mechanisms of action.
Antihypertensive Activity
The antihypertensive activity of compounds structurally related to "Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate" has been explored. For example, a series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was synthesized and evaluated for their potential to lower blood pressure in spontaneously hypertensive rats. This study provided insights into the structure-activity relationships within this class of compounds, suggesting that they may act through both central and peripheral mechanisms (Clark et al., 1983).
Biological Properties
The biological properties of "Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate" and its derivatives have been a subject of research interest. For instance, the synthesis of new substituted 4,5-dihydro-3H-spiro[1,5]-benzoxazepine-2,4′-piperidines has been reported, with some analogues evaluated as possible aspartyl protease inhibitors for HIV protease (HIV-1) and β-secretase (BACE-1) (Laras et al., 2006). These studies are crucial for the development of new therapeutic agents targeting specific proteins involved in disease pathogenesis.
Chemical Synthesis
Research has also focused on the chemical synthesis techniques of related compounds. The development of a rapid and high-yield synthetic method for "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate", an important intermediate for small molecule anticancer drugs, illustrates the ongoing efforts to optimize the synthesis of potential therapeutic agents. This work not only enhances the efficiency of producing these compounds but also contributes to the broader field of medicinal chemistry by enabling the exploration of new drug candidates (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-12-9-18(10-13-20)8-11-19-14-6-4-5-7-15(14)22-18/h4-7,19H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNLPHJZPFSGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=CC=CC=C3O2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475552 | |
Record name | AGN-PC-00JJYO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate | |
CAS RN |
693789-34-3 | |
Record name | AGN-PC-00JJYO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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